![molecular formula C13H11N3O B2389263 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 65774-92-7](/img/structure/B2389263.png)
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a compound with the CAS Number: 1165948-79-7 . It has a molecular weight of 225.25 . This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthetic methodology has a relative mass efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis
The IUPAC Name of this compound is 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(3H)-one . The Inchi Code is 1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 .Chemical Reactions Analysis
The compound has tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature at room temperature .Mechanism of Action
Mode of Action
It is known that the compound belongs to a family of pyrazolo[1,5-a]pyrimidines (pps) which have been identified as strategic compounds for optical applications . These compounds exhibit tunable photophysical properties, where electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
The compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been studied for their potential in optical applications . More research is needed to understand the specific biochemical pathways affected by this compound and their downstream effects.
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it has been identified for its potential in optical applications
Advantages and Limitations for Lab Experiments
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of this compound in experiments.
Future Directions
There are several future directions for research on 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of this compound with other anticancer drugs. Furthermore, the potential use of this compound in combination with immunotherapy for cancer treatment is an exciting area of research. In addition, the role of this compound in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles, is an area of research that warrants further investigation.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its therapeutic potential and to develop effective treatments for cancer and neurological disorders.
Synthesis Methods
The synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol involves the reaction between 2-phenyl-1H-pyrazolo[3,4-b]pyridine and ethyl 2-oxo-4-methyl-3-pentenoate in the presence of a base. The reaction proceeds through a series of steps that result in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by targeting the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival. In addition to its anticancer properties, this compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of warning . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is reported to have beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . For instance, pyrazolo[1,5-a]pyrimidine derivatives are reported as cyclin-dependent kinases (CDKs) inhibitors involved in cell proliferation .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been reported to exhibit potential anticancer activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been reported to arrest cancer cell growth by EGFR/STAT3 inhibition . It also interacts with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific information on threshold effects, toxic or adverse effects at high doses is not currently available .
Metabolic Pathways
This compound is involved in various metabolic pathways. Specific information on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels is not currently available .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its biochemical profile. Specific information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation is not currently available .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available .
properties
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPHBKOHUMAEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

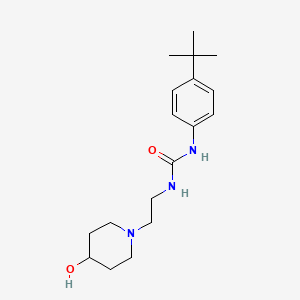
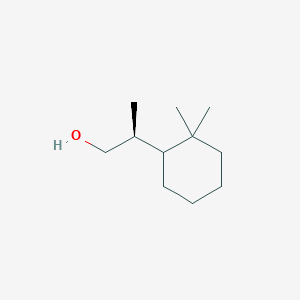
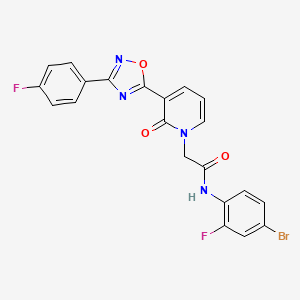


![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)
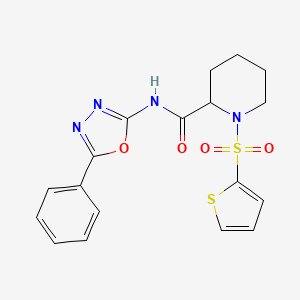
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)
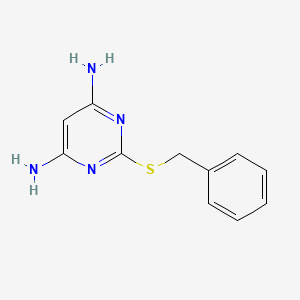

![1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B2389202.png)
![1-(3-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B2389203.png)